Widdrol

Overview

Description

Widdrol is a sesquiterpene alcohol derived from the plant Juniperus chinensis. It is known for its distinctive odor and has been traditionally used in medicine to treat various ailments such as fever, inflammation, and cancer . This compound has gained attention in recent years due to its potential anti-tumor and anti-angiogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Widdrol can be synthesized through several routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For instance, the ketone 8 can be converted into the gem-dimethyl derivative, followed by migration of one of the double bonds to the appropriate position and subsequent conversion into the ketone 9 .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Juniperus chinensis. The extraction process includes steam distillation or solvent extraction, followed by purification using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: Widdrol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated compounds .

Scientific Research Applications

Widdrol has a wide range of scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various complex organic molecules.

Biology: It has been studied for its effects on cell cycle regulation and apoptosis in cancer cells.

Industry: Due to its distinctive odor, this compound is used in the fragrance industry.

Mechanism of Action

Widdrol exerts its effects through several molecular pathways:

Anti-Angiogenic Activity: this compound inhibits the phosphorylation of vascular endothelial growth factor receptor 2 and its downstream proteins such as AKT, focal adhesion kinase, and endothelial nitric oxide synthase.

DNA Damage Checkpoint Activation: this compound induces DNA double-strand breaks, leading to the activation of the checkpoint kinase 2-p53-cell division cycle 25A-p21-mini-chromosome maintenance 4 pathway, resulting in G1 phase cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Widdrol is often compared with other sesquiterpenes such as cedrol and thujopsene.

Thujopsene: Another sesquiterpene from Juniperus species, thujopsene has been studied for its antimicrobial properties.

Uniqueness of this compound: this compound’s unique combination of anti-tumor, anti-angiogenic, and DNA damage checkpoint activation properties sets it apart from other similar compounds .

Biological Activity

Widdrol, a sesquiterpene derived from Juniperus chinensis , has garnered attention for its diverse biological activities, particularly its anti-angiogenic, anti-tumor, and antifungal properties. This article delves into the mechanisms underlying these activities, supported by empirical data and case studies.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound has been isolated from the essential oils of various juniper species and is noted for its potential therapeutic applications in traditional medicine.

Anti-Angiogenic Activity

Recent studies have highlighted this compound's significant anti-angiogenic effects, particularly on human umbilical vein endothelial cells (HUVECs). The compound inhibits cell proliferation and migration, crucial processes in angiogenesis.

- Cell Cycle Arrest : this compound induces G1 phase arrest in HUVECs. Treatment with this compound at a concentration of 20 µg/ml increased the percentage of cells in the G1 phase from 61.9% to 85.7% compared to untreated controls .

- Inhibition of VEGF Signaling : this compound suppresses the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and its downstream signaling molecules, including AKT and focal adhesion kinase (FAK), leading to reduced endothelial cell migration and tube formation .

Data Summary

| Concentration of this compound (µg/ml) | % Cells in G1 Phase | Cell Viability (%) |

|---|---|---|

| 0 | 61.9 | 100 |

| 10 | - | - |

| 20 | 85.7 | ↓ |

| 50 | - | - |

Note: Data on cell viability at higher concentrations was not specified but indicated a dose-dependent decrease .

Anti-Tumor Activity

This compound has also demonstrated promising anti-tumor effects in various cancer models. In vivo studies using tumor xenograft mice revealed that this compound treatment led to significant tumor growth inhibition.

Observations from Case Studies

- Tumor Growth Reduction : this compound treatment resulted in a notable decrease in tumor size and vascular structure, as evidenced by reduced CD31 and VEGFR2 double-positive endothelial cells within the tumor microenvironment .

- Mechanistic Insights : The reduction in tumor growth was associated with the modulation of cyclin-dependent kinase (CDK) pathways, where this compound increased p21 expression while decreasing CDK2 expression, thereby inhibiting cell cycle progression in cancer cells .

Antifungal Activity

This compound exhibits antifungal properties against specific plant pathogens. Research indicates that it effectively inhibits the growth of Botrytis cinerea , a necrotrophic pathogen responsible for significant crop losses.

Efficacy Against Plant Pathogens

Properties

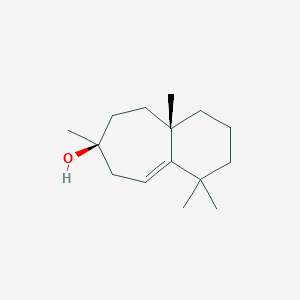

IUPAC Name |

(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[7]annulen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-11-15(4,16)9-6-12(13)14/h6,16H,5,7-11H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGVVQADPFXGHD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CCC(CC2)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC(C1=CC[C@@](CC2)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988627 | |

| Record name | Widdrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-80-4 | |

| Record name | Widdrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Widdrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.